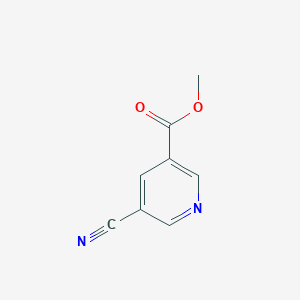
Methyl 5-cyanonicotinate
Cat. No. B020564
Key on ui cas rn:
106726-82-3
M. Wt: 162.15 g/mol
InChI Key: RLUVYUFWNPLVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05508293
Procedure details


3-Cyano-5-ethynylpyridine (1.28 g) (see Example 2) was dissolved in acetone (20 ml), and an aqueous solution (40 ml) of potassium permanganate (350 mg) was added dropwise. After the addition was completed, the reaction mixture was heated to 100° C. and filtered. The filtrate was concentrated under reduced pressure, and the residue was dissolved in DMF (20 ml). Potassium carbonate (1.6 g) and dimethyl sulfate (1 ml) were added to the solution, and the mixture was stirred at room temperature for 10 minutes. Water (10 ml) was added to the reaction mixture, and resulting mixture was extracted with diethyl ether (30 ml×3). The diethyl ether layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and purified by silica gel column chromatography (Wako Gel C-200, 10 g; eluted with hexane:diethyl ether=1:1) to give 5-carbomethoxy-3-cyanopyridine (670 mg; yield, 41%) as colorless solids. IR (KBr) cm-1 : 2210, 1730.



Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[C:7]([C:9]#C)[CH:8]=1)#[N:2].[Mn]([O-])(=O)(=O)=[O:12].[K+].C[C:18](C)=[O:19]>>[C:9]([C:7]1[CH:8]=[C:3]([C:1]#[N:2])[CH:4]=[N:5][CH:6]=1)([O:19][CH3:18])=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=NC=C(C1)C#C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in DMF (20 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Potassium carbonate (1.6 g) and dimethyl sulfate (1 ml) were added to the solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (10 ml) was added to the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (30 ml×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The diethyl ether layer was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (Wako Gel C-200, 10 g; eluted with hexane:diethyl ether=1:1)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)C=1C=C(C=NC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 670 mg | |
| YIELD: PERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
